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molecular formula C12H12O B2554813 3,5,6,7-tetrahydro-s-indacen-1(2H)-one CAS No. 14927-64-1

3,5,6,7-tetrahydro-s-indacen-1(2H)-one

Cat. No. B2554813
M. Wt: 172.227
InChI Key: LXDKNEXOGZDIAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247587B2

Procedure details

The mixture of 11.8 g indane (0.1 mol) and 10 ml 3-chloropropionyl chloride (0.12 mol) was added to suspension of 16 g AlCl3 (0.55 mol) in 100 ml CH2Cl2 at 0° C. After then reaction mixture was poured into ice and HCl, the organic layer was isolated; the aqueous one was extracted with CH2Cl2 (2*50 ml). The combined organic phase was washed by NaHCO3, dried over MgSO4 and evaporated. The residue was added carefully to conc. H2SO4 (100 ml), warmed to 70° C. and stirred after then 30 min at the same temperature. The mixture was cooled and poured into ice. Precipitate was filtered, washed by water and dried, to give 12.4 g of product (72%).
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.Cl[CH2:11][CH2:12][C:13](Cl)=[O:14].[Al+3].[Cl-].[Cl-].[Cl-].Cl>C(Cl)Cl>[C:13]1(=[O:14])[C:7]2[C:6](=[CH:5][C:4]3[CH2:3][CH2:2][CH2:1][C:9]=3[CH:8]=2)[CH2:11][CH2:12]1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
C1CCC2=CC=CC=C12
Name
Quantity
10 mL
Type
reactant
Smiles
ClCCC(=O)Cl
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred after then 30 min at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After then reaction mixture
CUSTOM
Type
CUSTOM
Details
the organic layer was isolated
EXTRACTION
Type
EXTRACTION
Details
the aqueous one was extracted with CH2Cl2 (2*50 ml)
WASH
Type
WASH
Details
The combined organic phase was washed by NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residue was added carefully to conc. H2SO4 (100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
ADDITION
Type
ADDITION
Details
poured into ice
FILTRATION
Type
FILTRATION
Details
Precipitate was filtered
WASH
Type
WASH
Details
washed by water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CCC2=CC=3CCCC3C=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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